molecular formula C18H16FN3O2 B7687150 N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7687150
M. Wt: 325.3 g/mol
InChI Key: CUIKJTXIFBEWBV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPOP is a synthetic compound that belongs to the class of oxadiazole derivatives and has a molecular formula of C18H17FN2O2.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the formation of a highly reactive intermediate that selectively modifies solvent-accessible amino acid residues in proteins. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide reacts with amino acid residues such as histidine, methionine, and cysteine, forming covalent adducts that can be detected and analyzed.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal reagent for protein structure analysis. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its ability to selectively modify solvent-accessible amino acid residues in proteins, allowing for the identification of protein-protein interactions and protein conformational changes. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is also a relatively simple and cost-effective reagent, making it accessible to researchers. However, N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has some limitations, such as its inability to modify buried amino acid residues in proteins, which limits its use in the study of protein structure.

Future Directions

There are several future directions for the use of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One area of research is the development of new methods for the selective modification of buried amino acid residues in proteins. Another area of research is the use of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in the study of protein-protein interactions in complex biological systems. Additionally, there is potential for the use of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in drug discovery and development, as it can be used to identify protein-ligand interactions and protein conformational changes.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-fluoroaniline, p-tolylglyoxal, and acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the oxadiazole ring. The final product is obtained through the addition of propanamide to the oxadiazole ring.

Scientific Research Applications

N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is in the field of protein structure analysis. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can selectively modify solvent-accessible amino acid residues in proteins, which allows for the identification of protein-protein interactions and protein conformational changes. N-(4-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been used in the study of protein-ligand interactions, protein folding, and protein dynamics.

properties

IUPAC Name

N-(4-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-2-4-13(5-3-12)18-21-17(24-22-18)11-10-16(23)20-15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIKJTXIFBEWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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